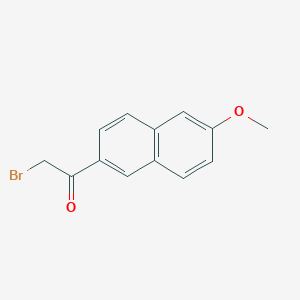

2-(Bromoacetyl)-6-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKEQGAGUAOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145415 | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10262-65-4 | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromoacetyl)-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoacetyl 6 Methoxynaphthalene

Precursor Synthesis and Regioselective Considerations

The most common and well-documented method for the synthesis of 2-acetyl-6-methoxynaphthalene (B28280) is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). This electrophilic aromatic substitution reaction can be influenced by various factors, including the choice of acylating agent, catalyst, solvent, and reaction temperature.

The reaction of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst is a widely employed method for the synthesis of 2-acetyl-6-methoxynaphthalene.

Synthesis of 2-Acetyl-6-methoxynaphthalene

Friedel-Crafts Acylation of 2-Methoxynaphthalene with Acetyl Chloride

Catalyst Systems and Solvent Effects (e.g., Aluminum Chloride in Nitrobenzene)

The choice of catalyst and solvent system is paramount in directing the regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation. The solvent, however, plays a crucial role in determining the position of acylation.

When the reaction is carried out in a non-polar solvent such as carbon disulfide, the primary product is 1-acetyl-2-methoxynaphthalene. orgsyn.orgrsc.org Conversely, employing a polar solvent like nitrobenzene (B124822) significantly favors the formation of the desired 2-acetyl-6-methoxynaphthalene. orgsyn.orgrsc.org The use of nitrobenzene as a solvent is reported to drive the acylation to occur predominantly at the 6-position. orgsyn.org It is suggested that the 1-acetylnaphthalene-AlCl₃ complex is soluble in polar solvents like nitrobenzene, allowing for a reversible reaction that eventually leads to the more thermodynamically stable 2-acetylnaphthalene product. stackexchange.com

Temperature Control and Regioselectivity (e.g., 6- vs. 1-acetylation)

Temperature control is a critical parameter for achieving high regioselectivity in the acylation of 2-methoxynaphthalene. Lower temperatures tend to favor the formation of the 1-acetylated product, while higher temperatures promote the formation of the 6-acetylated isomer. orgsyn.org However, excessively high temperatures can lead to the formation of undesirable tarry by-products. orgsyn.org One procedure specifies maintaining the temperature between 10.5 and 13°C during the addition of acetyl chloride. orgsyn.org Another protocol suggests an aging reaction temperature of 40 ± 5°C to optimize the yield of the 6-acetyl isomer. google.com It has been observed that below 0°C, the yield of the 6-acetylated product is significantly low, ranging from only 3–10%. orgsyn.org

Purification Techniques

Following the reaction, a series of purification steps are necessary to isolate the 2-acetyl-6-methoxynaphthalene from the reaction mixture and any isomeric byproducts. A typical workup involves pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. orgsyn.org The organic layer, containing the product and nitrobenzene, is then separated and washed. orgsyn.org

Steam distillation is often employed to remove the high-boiling nitrobenzene solvent. orgsyn.org The remaining solid residue can be further purified by vacuum distillation. orgsyn.org The final purification step typically involves recrystallization from a suitable solvent, such as methanol, to yield pure, crystalline 2-acetyl-6-methoxynaphthalene. orgsyn.org Column chromatography on silica gel can also be utilized as a purification method. chemicalbook.com

Acetic anhydride can be used as an alternative acylating agent to acetyl chloride for the synthesis of 2-acetyl-6-methoxynaphthalene. orgsyn.orgniir.org When using acetic anhydride, it is necessary to use two molecular equivalents of aluminum chloride per mole of the anhydride. orgsyn.org The amount of nitrobenzene solvent may also need to be increased by approximately 30%. orgsyn.org This method is reported to provide a similar yield of the desired ketone compared to the use of acetyl chloride. orgsyn.org

The use of heterogeneous catalysts, such as zeolites, in conjunction with acetic anhydride has also been explored as a more environmentally friendly alternative to traditional Friedel-Crafts conditions. orientjchem.orgresearchgate.net For instance, the acylation of 2-methoxynaphthalene with acetic anhydride has been investigated using various zeolite catalysts. orientjchem.orgresearchgate.net

Research Findings on Synthetic Methodologies

| Parameter | Acetyl Chloride Method | Acetic Anhydride Method |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride |

| Catalyst | Aluminum Chloride (typically 1.1-1.2 equivalents) google.com | Aluminum Chloride (typically 2 equivalents) orgsyn.org or Zeolites orientjchem.org |

| Solvent | Nitrobenzene (favors 6-acylation) orgsyn.orgrsc.org, Carbon Disulfide (favors 1-acylation) orgsyn.orgrsc.org | Nitrobenzene orgsyn.org, Toluene, Dichloromethane orientjchem.org |

| Temperature | Crucial for regioselectivity; higher temperatures favor 6-acylation orgsyn.org | Can influence conversion and selectivity orientjchem.org |

| Key Advantage | Well-established, high-yielding for 6-isomer in nitrobenzene | Can be used with more environmentally benign heterogeneous catalysts orientjchem.org |

| Key Disadvantage | Use of hazardous nitrobenzene and stoichiometric aluminum chloride | May require higher catalyst loading and specific conditions for high selectivity |

| Purification | Steam distillation, vacuum distillation, recrystallization orgsyn.org | Similar workup and purification procedures |

Utilizing Methylzinc Iodide with 6-Methoxy-2-naphthoyl Chloride

A known method for the preparation of the precursor 2-acetyl-6-methoxynaphthalene involves the reaction of methylzinc iodide with 6-methoxy-2-naphthoyl chloride. orgsyn.org This organometallic approach provides an alternative to Friedel-Crafts acylation methods for introducing the acetyl group onto the naphthalene (B1677914) ring.

Synthesis of 2-Bromo-6-methoxynaphthalene (B28277) as a Precursor

An important alternative synthetic route involves the initial preparation of 2-bromo-6-methoxynaphthalene. This compound serves as a crucial intermediate for various non-steroidal anti-inflammatory agents. tandfonline.comtandfonline.com Several methods have been developed for its synthesis.

A common and effective strategy for synthesizing 2-bromo-6-methoxynaphthalene begins with the bromination of 2-naphthol (also known as β-naphthol). google.comgoogle.com This process typically involves a multi-step sequence:

Dibromination of 2-Naphthol : 2-Naphthol is first brominated to produce 1,6-dibromo-2-naphthol. google.comgoogle.com This reaction is often carried out in a chlorinated solvent like methylene (B1212753) chloride. google.comgoogle.com The use of an oxidizing agent, such as hydrogen peroxide, can be employed to regenerate bromine from the hydrogen bromide byproduct, which helps to prevent the formation of undesirable side products.

Selective Reduction (Dehalogenation) : The resulting 1,6-dibromo-2-naphthol undergoes a selective reduction to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. google.comgoogle.com This reduction is commonly achieved using reagents like sodium bisulfite. google.comgoogle.com

Methylation : The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol to form 2-bromo-6-methoxynaphthalene. tandfonline.comtandfonline.com Various methylating agents can be used, including dimethyl sulfate and methyl halides. tandfonline.comtandfonline.com Due to toxicity and environmental concerns associated with some traditional methylating agents, greener alternatives like dimethyl carbonate (DMC) have been explored and utilized effectively. tandfonline.com

Table 1: Reaction Conditions for the Synthesis of 2-Bromo-6-methoxynaphthalene via Bromination of 2-Naphthol

| Step | Reagents | Solvent | Key Parameters | Product |

| Bromination | 2-Naphthol, Bromine, Hydrogen Peroxide | Methylene Chloride | Molar excess of bromine | 1,6-dibromo-2-naphthol |

| Reduction | 1,6-dibromo-2-naphthol, Sodium Bisulfite | Butanol | - | 6-bromo-2-naphthol |

| Methylation | 6-bromo-2-naphthol, Dimethyl Carbonate | None (neat) | Catalytic base | 2-bromo-6-methoxynaphthalene |

An alternative approach to synthesizing 2-bromo-6-methoxynaphthalene starts with 2-methoxynaphthalene. This method involves an initial bromination step followed by a selective dehalogenation.

The process begins with the bromination of 2-methoxynaphthalene, which typically yields 1,6-dibromo-2-methoxynaphthalene. googleapis.comgoogle.comgoogle.com This reaction can be carried out using bromine in a solvent such as acetic acid or propionic acid. googleapis.comgoogle.com

Following the bromination, a selective dehalogenation is performed to remove the bromine atom at the 1-position. This is achieved by reacting the 1,6-dibromo-2-methoxynaphthalene with metallic iron powder in the same reaction medium. googleapis.comgoogle.comgoogle.com The presence of hydrobromic acid, generated during the initial bromination, is crucial for this reduction step. googleapis.comgoogle.com This "bromo-debromo" process offers a direct route to 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene in a one-pot synthesis. google.com

Table 2: Synthesis of 2-Bromo-6-methoxynaphthalene via Bromination of 2-Methoxynaphthalene

| Step | Starting Material | Reagents | Solvent | Product |

| Bromination & Dehalogenation | 2-Methoxynaphthalene | Bromine, Iron Powder | Acetic Acid | 2-bromo-6-methoxynaphthalene |

Bromoacetylation Strategies for 2-(Bromoacetyl)-6-methoxynaphthalene

The final key transformation to obtain this compound is the bromoacetylation of a suitable precursor.

The most direct route to this compound involves the bromination of 2-acetyl-6-methoxynaphthalene. 2-Acetyl-6-methoxynaphthalene itself is a valuable intermediate in the synthesis of pharmaceuticals like Naproxen. google.comrice.edu It is commonly synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.orggoogle.comorientjchem.org The choice of solvent, such as nitrobenzene, can influence the regioselectivity of the acylation to favor the desired 6-acetylated product. orgsyn.org

The direct bromination of the acetyl group of 2-acetyl-6-methoxynaphthalene is a common method to introduce the bromine atom. This reaction is typically carried out using elemental bromine in the presence of a suitable catalyst. The catalyst facilitates the electrophilic substitution on the alpha-carbon of the acetyl group.

While specific catalytic systems for the direct bromination of 2-acetyl-6-methoxynaphthalene are proprietary or detailed in specific patents, the general principle aligns with standard alpha-bromination of ketones. Acidic or basic conditions can be employed to promote enol or enolate formation, which then reacts with bromine. The use of solid catalysts, such as clays, has also been explored in the bromination of naphthalene systems to enhance regioselectivity and reaction efficiency. cardiff.ac.uk

Direct Bromination of 2-Acetyl-6-methoxynaphthalene

Selective Alpha-Bromination with Phenyltrimethylammonium Tribromide (PTT)

Phenyltrimethylammonium tribromide (PTT) is a solid, stable, and convenient source of bromine for the selective alpha-bromination of aralkyl ketones like 2-acetyl-6-methoxynaphthalene. orgsyn.org It offers advantages over the direct use of molecular bromine, which can lead to undesired side reactions. orgsyn.orgresearchgate.net

The reaction is typically carried out by adding PTT in small portions to a solution of 2-acetyl-6-methoxynaphthalene in an anhydrous solvent, such as tetrahydrofuran (THF), at room temperature. orgsyn.org The use of THF is advantageous due to the remarkable solubility of PTT in this solvent. orgsyn.org The reaction proceeds with the formation of a white precipitate, and the solution turns yellow. orgsyn.org After the reaction is complete, the crude product can be isolated by filtration and purified by recrystallization from a solvent like cyclohexane, yielding crystalline this compound. orgsyn.org A yield of 79% has been reported for this procedure. orgsyn.org

Table 1: Optimized Reaction Conditions for Selective Alpha-Bromination with PTT

| Parameter | Value |

|---|---|

| Starting Material | 2-Acetyl-6-methoxynaphthalene |

| Reagent | Phenyltrimethylammonium Tribromide (PTT) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Approximately 1 hour |

| Work-up | Filtration and Recrystallization |

| Reported Yield | 79% |

The key advantage of using PTT over molecular bromine lies in its selectivity. orgsyn.org When dissolved in THF, PTT acts as a source of Br₃⁻ ions, which exhibit different reactivity compared to molecular bromine (Br₂). orgsyn.org The reaction of molecular bromine with 2-acetyl-6-methoxynaphthalene in diethyl ether solution primarily results in ring bromination, yielding 2-acetyl-5-bromo-6-methoxynaphthalene as the main product. orgsyn.org In contrast, PTT selectively brominates the alpha-carbon of the acetyl group, demonstrating its utility in avoiding undesired aromatic substitution. orgsyn.orgresearchgate.net This selectivity is a significant advantage for synthesizing the target compound with high purity.

Under certain conditions, the reaction with PTT can lead to the formation of a dibromoacetyl byproduct, 2,2-dibromoacetyl-6-methoxynaphthalene. orgsyn.org This occurs when a molar excess of PTT is used. For instance, reacting 2-acetyl-6-methoxynaphthalene with two equivalents of PTT results in the formation of the dibrominated product. orgsyn.org This highlights the importance of controlling the stoichiometry of the reagents to selectively obtain the desired monobrominated product.

Bromoacetylation with Bromoacetyl Bromide

Bromoacetylation using bromoacetyl bromide is another method for introducing the bromoacetyl group. This highly reactive acyl halide can be used to acylate various substrates. In a general procedure, the lithium salt of a starting material is acylated with bromoacetyl bromide at low temperatures, such as -78 °C, to yield the N-bromoacetylated product. orgsyn.org While this specific application is not detailed for 2-acetyl-6-methoxynaphthalene, the principle of using a strong base to generate a nucleophile followed by acylation with bromoacetyl bromide is a common synthetic strategy.

Bromoacetylation with Bromoacetyl Chloride

Similar to bromoacetyl bromide, bromoacetyl chloride is a reactive reagent for bromoacetylation. Its synthesis can be achieved by refluxing bromoacetic acid with thionyl chloride. chemicalbook.com In the context of the synthesis of related naphthalene compounds, acetyl chloride is used in the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene. orgsyn.org While the direct bromoacetylation of 6-methoxynaphthalene with bromoacetyl chloride is not explicitly detailed, it represents a plausible, albeit potentially less selective, synthetic route.

Green Chemistry Approaches to Bromoacetylation

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For bromination reactions, this includes the use of solid-supported reagents and alternative energy sources to minimize waste and avoid hazardous solvents.

One green approach involves the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide (NBS) in the presence of a reusable catalyst like Montmorillonite K-10 in methanol. researchgate.net This method offers advantages such as short reaction times, simple work-up procedures, and the ability to reuse the catalyst. researchgate.net

Another green chemistry principle is the use of ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net While not specifically documented for the bromoacetylation of 2-acetyl-6-methoxynaphthalene, ultrasound has been successfully employed for the synthesis of other organic compounds, often leading to higher yields and shorter reaction times under solvent-free or milder conditions. researchgate.net These approaches represent promising avenues for the future development of more sustainable synthetic routes to this compound.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and enhanced product purity. nih.gov This technology utilizes microwave irradiation to provide rapid and uniform heating directly to polar molecules in the reaction mixture. scirp.orgsphinxsai.com While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the principles of MAOS are widely applied to analogous reactions, such as Friedel-Crafts acylations.

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and can sometimes be performed under solvent-free conditions, further boosting the environmental credentials of the synthesis. nih.govsphinxsai.com For instance, in related heterocyclic syntheses, microwave assistance has been shown to improve yields and simplify purification processes. nih.gov However, research into the effect of microwave irradiation on intermolecular Friedel-Crafts reactions, such as the acylation of naphthalene, has shown that it may not always have the same accelerating effect as it does on intramolecular reactions. scirp.orgresearchgate.net The primary benefit in these cases is attributed to the rapid heating of polar substances rather than a specific microwave-induced catalytic effect. scirp.org

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 12 - 31 hours | 48% | Standard reflux |

| Microwave Irradiation | 1 hour | 56% | Solvent-free or minimal solvent |

This table provides a generalized comparison for analogous reactions, illustrating the potential advantages of microwave-assisted synthesis. nih.gov

Catalyst Development for Environmentally Benign Protocols

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of toxic and corrosive waste. orientjchem.org To align with the principles of green chemistry, significant research has been directed toward developing environmentally benign, reusable solid acid catalysts. orientjchem.org

Zeolites, with their well-defined pore structures and tunable acidity, have been extensively studied for the regioselective acylation of 2-methoxynaphthalene (2-MN). orientjchem.orgmdpi.com Catalysts such as HBEA, H-beta, and ZSM-5 zeolites have shown promise in replacing homogeneous catalysts. orientjchem.org These solid acids can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net

Research has shown that ion-exchanged zeolites can offer superior performance. For example:

Fe³⁺-ion-exchanged zeolite beta achieved a 97% conversion of acetic anhydride with a 37.4% selectivity for the desired 2-acetyl-6-methoxynaphthalene (2,6-ACMN) after 24 hours. orientjchem.org

Cu²⁺-ion-exchanged BEA zeolite provided a slightly higher selectivity of 40% at the same conversion rate. orientjchem.org

Zr⁴⁺-ion-exchanged zeolite beta , prepared via an ion-exchange method, demonstrated increased activity and selectivity when used in a dichloromethane solvent. orientjchem.org

The pore size, acidity, and preparation method of the zeolite catalyst are critical factors that influence both the conversion of the reactant and the selectivity towards the desired 2,6-isomer over other products like 1-acetyl-2-methoxynaphthalene (1,2-ACMN). orientjchem.org

| Catalyst | Reactant Conversion | Selectivity for 2,6-ACMN | Reaction Time |

| Fe³⁺-zeolite beta | 97% | 37.4% | 24 hours |

| Cu²⁺-BEA zeolite | 97% | 40% | Not Specified |

| Ag⁺-zeolite | 67% | 53% | Not Specified |

| Zr⁴⁺-zeolite beta | 29% (of 2-MN) | 39% | 36 hours |

Data compiled from studies on the acetylation of 2-methoxynaphthalene. orientjchem.org

Optimization of Reaction Conditions for this compound Synthesis

Solvent Selection and Polarity Effects

Solvent polarity plays a crucial role in determining the regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene. researchgate.net The choice of solvent can significantly alter the ratio of the desired 2-acetyl-6-methoxynaphthalene (the thermodynamically stable product) to the kinetically favored 1-acetyl-2-methoxynaphthalene. stackexchange.com

Polar Solvents: Solvents of intermediate to high polarity, such as nitrobenzene , are known to favor the formation of the 2,6-isomer. researchgate.netrsc.org In polar solvents, the initially formed 1-acetylnaphthalene-AlCl₃ complex remains soluble, allowing for a rearrangement to the more stable 2,6-isomer. stackexchange.com High yields of the desired product can be achieved in solvents like nitrobenzene. researchgate.net

Non-Polar Solvents: In contrast, non-polar solvents like carbon disulfide or dichloromethane tend to favor the formation of the 1,2-isomer. stackexchange.comrsc.org In these solvents, the kinetic product complex may precipitate, preventing further isomerization. stackexchange.com

Very Polar Solvents: Highly polar solvents, such as sulfolane, can sometimes reduce reaction rates by competing with the reactants for adsorption on the catalyst's active sites, particularly when using zeolite catalysts. researchgate.net

| Solvent | Polarity | Predominant Isomer Formed |

| Nitrobenzene | High | 2-acetyl-6-methoxynaphthalene (2,6-ACMN) |

| Carbon Disulfide | Non-Polar | 1-acetyl-2-methoxynaphthalene (1,2-ACMN) |

| Dichloromethane | Intermediate | 1-acetyl-2-methoxynaphthalene (1,2-ACMN) |

| Sulfolane | High (Aprotic) | Promotes 2,6-ACMN but can lower reaction rate |

This table illustrates the general effect of solvent polarity on the acylation of 2-methoxynaphthalene. researchgate.netstackexchange.comrsc.org

Temperature and Reaction Time Control

Temperature and reaction duration are critical, interdependent variables that must be precisely controlled to maximize the yield of 2-acetyl-6-methoxynaphthalene. orgsyn.org The initial acylation is often performed at a low temperature to control the exothermic reaction, followed by a longer "aging" or rearrangement period at a higher temperature. orgsyn.orggoogle.com

Low Temperatures (e.g., < 15°C): At lower temperatures, the formation of the kinetically favored 1,2-isomer is dominant. orgsyn.org

Higher Temperatures (e.g., 40°C to 170°C): Increasing the temperature facilitates the isomerization of the 1,2-product to the more thermodynamically stable 2,6-product. researchgate.netgoogle.com For instance, one protocol specifies an aging reaction at 40 ± 5°C for 10-30 hours to achieve this conversion. google.com When using HBEA zeolite catalysts, operating at temperatures of 170°C or higher has been shown to produce high yields of the 2,6-isomer. researchgate.net However, excessively high temperatures can lead to the formation of tarry by-products. orgsyn.org

Longer reaction times are often necessary to achieve higher conversion and allow for the isomerization to the desired product. Studies using Zr⁴⁺-zeolite beta catalysts at 140°C noted a reaction time of 36 hours. orientjchem.org

Catalyst Loading and Specificity

The amount of catalyst used (catalyst loading) and its intrinsic properties are key to an effective synthesis. In traditional Friedel-Crafts reactions using AlCl₃, a molar ratio of 1.1-1.2 moles of AlCl₃ per mole of 2-methoxynaphthalene is recommended for optimal conversion. google.com

The specificity of the catalyst, particularly with solid acids like zeolites, is paramount for achieving high regioselectivity. The shape and size of the zeolite pores can create a "shape-selective" environment. It has been proposed that the more confined internal channels of certain zeolites, like H-beta, restrict access to the 1-position of 2-methoxynaphthalene, thereby favoring acylation at the less bulky 6-position. The acidity of the catalyst also affects its activity, with studies showing that aluminum salts of heteropolyacids lead to better yields due to their higher acidity. researchgate.net

Yield Improvement Strategies

Optimized Reaction Conditions: As detailed above, the synergistic control of solvent, temperature, reaction time, and catalyst selection is the primary strategy for maximizing yield. google.com A combination of a polar solvent like nitrobenzene with a controlled aging temperature (e.g., 40°C) and optimal catalyst loading (1.15-1.2 mol eq. of AlCl₃) has been patented to improve yield. google.com

Use of Heterogeneous Catalysts: While traditional methods can achieve yields of 45-48%, the use of recyclable solid acid catalysts like ion-exchanged zeolites offers a more sustainable route with high selectivity, which contributes to a higher isolated yield by reducing difficult-to-separate isomers. orientjchem.orgorgsyn.org

Protecting Group Chemistry: An alternative approach involves first protecting the more reactive 1-position of 2-methoxynaphthalene. For instance, brominating the 1-position allows the subsequent acylation to occur selectively at the 6-position. The bromine protecting group can then be removed via dehalogenation to yield the final product. This multi-step process can achieve yields higher than 90%.

Chemical Reactivity and Synthetic Transformations of 2 Bromoacetyl 6 Methoxynaphthalene

Nucleophilic Substitution Reactions at the Bromoacetyl Group

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent carbonyl group and the fact that bromide is an excellent leaving group. These reactions typically proceed via an Sₙ2 mechanism. organic-chemistry.orgmasterorganicchemistry.com

2-(Bromoacetyl)-6-methoxynaphthalene readily reacts with primary, secondary, and tertiary amines to yield the corresponding α-amino ketone derivatives. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon, displacing the bromide ion. organic-chemistry.orgacs.org With primary or secondary amines, the initial product is an ammonium (B1175870) salt, which is subsequently deprotonated to give the neutral amine derivative. The resulting amino ketones can be important intermediates in the synthesis of various biologically active compounds. ontosight.ai It is important to note that the primary amine product can potentially react further with the starting material, leading to the formation of secondary and tertiary amine products.

| Reactant(s) | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Typically in an organic solvent, often with a non-nucleophilic base to neutralize HBr byproduct. | α-Secondary Amino Ketone |

| This compound + Secondary Amine (R₂NH) | Organic solvent, may require a base. | α-Tertiary Amino Ketone |

| This compound + Tertiary Amine (R₃N) | Organic solvent. | Quaternary Ammonium Salt |

The bromoacetyl group exhibits high reactivity and chemoselectivity towards thiol nucleophiles. The reaction between this compound and a thiol (or its conjugate base, a thiolate) proceeds rapidly to form a stable thioether linkage. This transformation is particularly efficient and is often employed in bioconjugation chemistry to attach molecules to cysteine residues in peptides and proteins. Studies on the reactivity of the bromoacetyl function show that it reacts selectively with thiols at pH values around 9.0, without significant reaction with other nucleophilic groups like amines that might be present in a peptide. organic-chemistry.org

| Reactant(s) | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound + Thiol (R-SH) | Aqueous or organic solvent, typically under neutral to slightly basic conditions (e.g., pH 7-9) to facilitate thiolate formation. | α-Thioether Ketone |

In a reaction analogous to the classic Williamson ether synthesis, this compound can react with alcohols to form ether derivatives. masterorganicchemistry.comorganicchemistrytutor.com For this reaction to proceed efficiently, the alcohol is typically deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the more potent nucleophile, the alkoxide ion (RO⁻). youtube.com The resulting alkoxide then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming a new carbon-oxygen bond. masterorganicchemistry.com

| Reactant(s) | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound + Alcohol (R-OH) | 1. Strong base (e.g., NaH) to form alkoxide. 2. Anhydrous organic solvent (e.g., THF, DMF). | α-Alkoxy Ketone (Ether) |

The bromoacetyl group is an effective precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. radiopaedia.org Specifically, it can undergo nucleophilic substitution with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F⁻). nih.gov Due to the short half-life of ¹⁸F (approximately 110 minutes), the radiolabeling reaction must be rapid and efficient. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide, using [¹⁸F]fluoride activated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak base like potassium carbonate. radiologykey.comfz-juelich.de The [¹⁸F]fluoride ion displaces the bromide to yield the ¹⁸F-labeled tracer, 2-(fluoroacetyl)-6-methoxynaphthalene. nih.gov

| Reactant(s) | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound | [¹⁸F]KF/Kryptofix 2.2.2, K₂CO₃, polar aprotic solvent (e.g., CH₃CN), elevated temperature (e.g., 80-120°C). | 2-([¹⁸F]Fluoroacetyl)-6-methoxynaphthalene |

Oxidation Reactions

While the primary reactivity of the molecule is centered on the bromoacetyl group, the methoxy-substituted naphthalene (B1677914) ring can also undergo oxidative transformations under specific conditions.

The methoxy (B1213986) group on the naphthalene ring can be converted into a carbonyl group, leading to the formation of a naphthoquinone derivative. This transformation is a known process for methoxylated aromatic systems, although it can require harsh conditions. rsc.org One common pathway involves an initial O-demethylation of the aryl methyl ether to the corresponding phenol (B47542) (a hydroxyl group) using reagents such as hydrobromic acid (HBr). researchgate.net The resulting naphthol is more susceptible to oxidation and can be converted to the corresponding 1,4-naphthoquinone (B94277) using strong oxidizing agents like chromium trioxide or potassium dichromate in an acidic medium. scirp.orgorgsyn.org Alternatively, direct electrochemical oxidation of methoxynaphthalenes can provide routes to naphthoquinone derivatives, often as their acetals. rsc.org

| Transformation | Typical Reagent(s)/Conditions | Product Type |

|---|---|---|

| Demethylation followed by Oxidation | Step 1: Demethylating agent (e.g., HBr, BBr₃). Step 2: Oxidizing agent (e.g., CrO₃, K₂Cr₂O₇/H⁺). | 2-(Bromoacetyl)-naphthalene-1,4-dione (a naphthoquinone) |

| Direct Electrochemical Oxidation | Anodic oxidation in a suitable solvent/electrolyte system (e.g., methanol). | Naphthoquinone derivative (e.g., as a bis-acetal) |

Reduction Reactions

The bromoacetyl group of this compound is susceptible to reduction, allowing for the selective transformation of this functional group. The primary reduction of interest is the conversion of the α-bromo ketone to the corresponding ketone, which removes the bromine atom and replaces it with a hydrogen. This transformation is a key step in synthetic pathways where the bromoacetyl group is used to activate the α-position or as a precursor, and the bromine is no longer needed in the final structure.

Reduction of the Bromoacetyl Group to Acetyl

The conversion of the 2-(bromoacetyl) moiety to a 2-acetyl group involves the reductive dehalogenation of the α-carbon. This is a common transformation for α-halo ketones and can be achieved through several methods. These methods are generally mild enough to avoid reduction of the ketone carbonyl or the aromatic naphthalene ring.

One prominent method is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like magnesium oxide or sodium acetate (B1210297) to neutralize the hydrogen bromide (HBr) formed during the reaction.

Another effective approach involves the use of reducing agents that are selective for the carbon-halogen bond. Zinc dust in acetic acid is a classic and effective reagent for this purpose. The reaction proceeds via an organozinc intermediate which is then protonated by the acidic solvent to yield the debrominated ketone. Other common reducing systems include sodium dithionite (B78146), sodium iodide in the presence of a reducing acid, or tin(II) chloride.

The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, these reductions yield 2-acetyl-6-methoxynaphthalene (B28280), an important intermediate in its own right.

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd-C | H₂ (1 atm), Pd/C (5-10 mol%), base (e.g., MgO, NaOAc), solvent (e.g., Ethanol, Ethyl Acetate), room temp. | Commonly used, high efficiency, requires hydrogenation apparatus. |

| Zn / Acetic Acid | Zinc dust, glacial acetic acid, often with gentle heating. | Classic, inexpensive, and effective method. |

| Sodium dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system (e.g., Dichloromethane/Water), room temp. | Mild reducing agent, useful in the presence of sensitive groups. |

| NaI / Acid | Sodium iodide in a solvent like acetone (B3395972) or trifluoroacetic acid. | Involves in-situ formation of HI, which acts as the reducing agent. |

Condensation Reactions for Complex Molecule Synthesis

While the primary reactivity of the α-bromo ketone functionality is as an electrophile at the α-carbon, the carbonyl group can participate in condensation reactions, typically after conversion to the less reactive acetyl derivative. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Reaction with Aldehydes and Ketones

The reaction of a ketone with an aldehyde or another ketone is characteristic of aldol-type or Knoevenagel condensations. For a molecule like this compound, direct condensation is complicated by the high electrophilicity of the carbon bearing the bromine, which is a prime target for nucleophilic attack. Therefore, it is more practical to first reduce the bromoacetyl group to an acetyl group, forming 2-acetyl-6-methoxynaphthalene.

The resulting 2-acetyl-6-methoxynaphthalene possesses acidic α-protons on its methyl group, which can be removed by a base to form a nucleophilic enolate. This enolate can then react with various aldehydes and ketones. For instance, in a Claisen-Schmidt condensation, the enolate of 2-acetyl-6-methoxynaphthalene can react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of an acid or base catalyst to form an α,β-unsaturated ketone, also known as a chalcone (B49325). These chalcones are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Cyclocondensation Reactions

This compound is an excellent substrate for cyclocondensation reactions to form various heterocyclic systems. In these reactions, the bromoacetyl moiety acts as a three-atom component (C-C=O), where the bromine serves as a leaving group and the carbonyl carbon is an electrophilic center.

A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-halo ketone reacts with a thioamide to form a thiazole ring. iau.irsynarchive.com For instance, the reaction of this compound with thiourea (B124793) would proceed via initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon, displacing the bromide ion. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the final 2-amino-4-(6-methoxy-2-naphthyl)thiazole. chemhelpasap.comcutm.ac.in This reaction is a highly efficient and straightforward method for constructing substituted thiazole rings, which are prevalent in many biologically active compounds. iau.irmdpi.com

Similarly, reaction with amidines can lead to the formation of substituted imidazoles, and reaction with thiosemicarbazide (B42300) can yield aminothiazine derivatives. These cyclocondensation reactions highlight the utility of this compound as a building block in medicinal and materials chemistry.

Comparative Reactivity with Related Bromoacetyl Compounds

The reactivity of this compound is modulated by the electronic properties of both the naphthalene ring system and its substituents. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic strategies.

Impact of Naphthalene Ring Substituents on Reactivity

The naphthalene ring itself is more electron-rich and generally more reactive towards electrophiles than benzene (B151609). The substituents on this ring play a critical role in tuning its reactivity and the reactivity of the attached bromoacetyl group.

The methoxy group (-OCH₃) at the 6-position is an electron-donating group (EDG) through resonance (+M effect), where its lone pair of electrons can delocalize into the aromatic system. stpeters.co.in This effect increases the nucleophilicity of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the bromoacetyl side chain by pushing electron density toward it, potentially slowing down reactions with nucleophiles compared to an unsubstituted analog.

The bromoacetyl group (-COCH₂Br) is a strong electron-withdrawing group (EWG). It deactivates the naphthalene ring towards electrophilic attack through both its inductive (-I) and resonance (-M) effects. stpeters.co.in This deactivation makes further electrophilic substitution on the ring more difficult.

Crucially, substituents on the aromatic ring also influence the reactivity of the α-carbon in the bromoacetyl group towards nucleophilic substitution. The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon highly electron-deficient and reactive towards nucleophiles. nih.gov An electron-withdrawing group elsewhere on the naphthalene ring would further increase this electrophilicity, accelerating the rate of nucleophilic substitution at the α-carbon. Conversely, an electron-donating group, like the methoxy group present, slightly counteracts this effect.

| Substituent Type on Naphthalene Ring | Example | Effect on Ring (Electrophilic Attack) | Effect on Bromoacetyl Group (Nucleophilic Attack at α-Carbon) |

|---|---|---|---|

| Strongly Activating (EDG) | -OH, -NH₂ | Strongly activates, increases reaction rate | Slightly decreases reactivity |

| Moderately Activating (EDG) | -OCH₃, -OR | Activates, increases reaction rate | Slightly decreases reactivity |

| Deactivating (Halogen) | -F, -Cl, -Br | Weakly deactivates, slows reaction rate | Slightly increases reactivity |

| Moderately Deactivating (EWG) | -C(O)R, -C(O)OR | Deactivates, slows reaction rate | Increases reactivity |

| Strongly Deactivating (EWG) | -NO₂, -CF₃, -CN | Strongly deactivates, significantly slows reaction rate | Strongly increases reactivity |

Reactivity Differences in Fluorescent Probe Synthesis

The utility of this compound as a precursor in the synthesis of fluorescent probes is fundamentally governed by the reactivity of its α-bromoacetyl group. This electrophilic center is susceptible to nucleophilic attack, a characteristic exploited for covalently attaching the methoxynaphthalene fluorophore to various molecules of interest. However, the rate and success of these synthetic transformations are highly dependent on several factors, leading to significant reactivity differences. These differences arise from the nature of the nucleophile, the electronic properties of the naphthalene core, and the identity of the halogen leaving group.

Influence of Nucleophile Strength

The primary reaction in probe synthesis involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on the target molecule. The bromoacetyl group readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins. This high reactivity and selectivity for thiols make this compound an effective reagent for labeling specific sites on proteins. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the carbon of the CH₂Br group, displacing the bromide. The rate of this reaction is significantly faster with thiols compared to other biological nucleophiles like amines (e.g., lysine (B10760008) residues), which are considered harder nucleophiles. This inherent selectivity allows for targeted labeling of cysteine-containing peptides and proteins under controlled conditions.

Electronic Effects of the Naphthalene Substituent

The reactivity of the bromoacetyl group is modulated by the electronic properties of the substituent at the 6-position of the naphthalene ring. In this compound, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, which slightly increases the electron density on the naphthalene ring system. This donation effect can subtly decrease the electrophilicity of the acetyl carbon, thereby moderating its reactivity.

A pertinent comparison can be made with the structurally similar compound, 6-bromoacetyl-2-dimethylaminonaphthalene, the precursor to the well-known fluorescent probe Badan. The dimethylamino group (-N(CH₃)₂) is a significantly stronger electron-donating group than the methoxy group. This enhanced electron donation reduces the electrophilicity of the bromoacetyl moiety in the Badan precursor, making it less reactive towards nucleophiles compared to this compound. Consequently, this compound is expected to react more readily with nucleophiles under identical conditions. This difference in reactivity can be critical when designing synthetic strategies for fluorescent probes, as a more reactive precursor may allow for milder reaction conditions or shorter reaction times.

| Compound | Substituent at 6-Position | Electronic Effect of Substituent | Predicted Relative Electrophilicity of Bromoacetyl Group | Predicted Relative Reactivity with Nucleophiles |

|---|---|---|---|---|

| This compound | Methoxy (-OCH₃) | Moderately Electron-Donating | Higher | Higher |

| 6-Bromoacetyl-2-dimethylaminonaphthalene | Dimethylamino (-N(CH₃)₂) | Strongly Electron-Donating | Lower | Lower |

Effect of the Halogen Leaving Group

The identity of the halogen in the α-haloacetyl group plays a crucial role in its reactivity. Bromine is a good leaving group, contributing to the high reactivity of this compound. In the synthesis of analogous fluorescent probes, this reactivity can be tuned by replacing bromine with a different halogen.

For instance, in studies involving the related 6-acyl-2-dimethylaminonaphthalene scaffold, a chloroacetyl derivative (6-chloroacetyl-2-dimethylaminonaphthalene) was synthesized and characterized. It was found to be significantly less reactive than its bromoacetyl counterpart. This reduced reactivity was advantageous in specific applications, such as enzymatic assays for glutathione (B108866) transferases, where it minimized the rate of non-enzymatic background reaction with glutathione. While this specific study was not performed on the 6-methoxynaphthalene system, the principle holds true: the reactivity of the haloacetyl group follows the order of leaving group ability (I > Br > Cl), providing a method to modulate the reactivity of the probe precursor for specific synthetic or analytical needs. This demonstrates that while this compound is a versatile and reactive precursor, analogous chloro- or iodo-acetyl derivatives could be synthesized to either decrease or increase reactivity in the synthesis of novel fluorescent probes.

Mechanistic Investigations of 2 Bromoacetyl 6 Methoxynaphthalene Reactions

Elucidation of Reaction Pathways

The reaction pathways of 2-(bromoacetyl)-6-methoxynaphthalene are primarily dictated by the interplay between its two key functional groups: the bromoacetyl group and the methoxy (B1213986) group attached to the naphthalene (B1677914) core.

This compound belongs to the class of compounds known as α-haloketones. nih.gov The reactivity of this class is characterized by the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. mdpi.com The electron-withdrawing nature of the carbonyl group and the bromine atom polarizes the C-Br and C=O bonds, making both the carbonyl carbon and the α-carbon susceptible to nucleophilic attack. nih.gov

The primary reaction pathway for this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This SN2-type reaction is common for α-haloketones and is a key step in their use as synthetic building blocks. nih.govontosight.ai The bromoacetyl moiety acts as a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, thiols, and carbanions. ontosight.ai

Table 1: Potential Electrophilic Sites in this compound

| Site | Position | Reason for Electrophilicity | Typical Reaction |

| α-Carbon | -COC H₂Br | Attached to two electron-withdrawing groups (carbonyl and bromine). | Nucleophilic Substitution (SN2) |

| Carbonyl Carbon | -C OCH₂Br | Polarized C=O bond due to oxygen's high electronegativity. | Nucleophilic Addition |

The methoxy group (-OCH₃) at the 6-position of the naphthalene ring is an electron-donating group. Its primary role is to modulate the electronic properties of the aromatic system. While the most significant reactions occur at the bromoacetyl side-chain, the methoxy group's influence is not negligible.

It activates the naphthalene ring towards electrophilic aromatic substitution, should such competing reactions occur. In the synthesis of the precursor, 2-acetyl-6-methoxynaphthalene (B28280), via Friedel-Crafts acylation, the position of the incoming acetyl group is highly dependent on the solvent and temperature, which demonstrates the directing influence of the methoxy group. orgsyn.orgorientjchem.org For instance, using nitrobenzene (B124822) as a solvent tends to favor acylation at the 6-position, whereas carbon disulfide can lead to the 1-acetyl isomer. orgsyn.org This indicates that the methoxy group, while positioned relatively far from the primary reaction center of the bromoacetyl group, governs the regiochemistry of the naphthalene core's synthesis and could influence potential side reactions. orgsyn.org

Spectroscopic Studies for Mechanistic Insights

Spectroscopic techniques are indispensable for probing the intricate details of reaction mechanisms, allowing for the observation of transient intermediates and the real-time tracking of species concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. By tracking the changes in the NMR spectrum over time, kinetic data can be obtained, and the formation of intermediates and products can be confirmed.

For a typical nucleophilic substitution reaction of this compound, ¹H NMR spectroscopy would be particularly insightful. The methylene (B1212753) protons (-CH₂Br) of the starting material have a characteristic chemical shift. As the reaction proceeds, the signal corresponding to these protons would decrease in intensity, while new signals corresponding to the methylene protons of the product (now attached to the nucleophile) would appear and grow. Monitoring the integration of these signals over time allows for the calculation of reaction rates and conversion. The distinct aromatic proton signals of the naphthalene ring system can also be monitored for any changes that might indicate side reactions involving the aromatic core. orgsyn.org

Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for identifying reaction intermediates, which are often short-lived and present in low concentrations.

Infrared Spectroscopy : This technique is particularly useful for monitoring changes in functional groups. The carbonyl (C=O) stretch of the bromoacetyl group in the starting material has a specific frequency in the IR spectrum. thermofisher.com The formation of an intermediate, such as an enolate, or the final product would result in a shift of this carbonyl frequency or its disappearance, providing evidence for the proposed mechanistic step.

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting charged intermediates directly from a reaction mixture. rsc.orgnih.gov In reactions of this compound, ESI-MS could be used to identify and characterize transient species such as protonated starting material, intermediates of nucleophilic attack, or other charged adducts. researchgate.netstanford.edu The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these fleeting species, providing strong evidence for their structure. rsc.org

Computational Chemistry in Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for analyzing reaction mechanisms. nih.gov It provides detailed energetic and structural information about reactants, transition states, and products that can be difficult to obtain experimentally. researchgate.netup.ac.za

For reactions involving this compound, DFT calculations can be used to:

Model Reaction Pathways : By calculating the potential energy surface, chemists can map out the most likely reaction pathway, comparing the activation energies of competing mechanisms, such as nucleophilic substitution versus epoxidation. up.ac.za

Characterize Transition States : The geometry and energy of transition states can be calculated, offering insight into the key bond-forming and bond-breaking events. This is crucial for understanding the factors that control the reaction rate and selectivity. nih.gov

Analyze Electronic Structure : Methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule, quantitatively confirming the electrophilic nature of the bromoacetyl group and the electronic influence of the methoxy substituent. researchgate.net

Studies on analogous compounds like 2-(bromoacetyl)naphthalene and α-bromoacetophenone have successfully used DFT to elucidate structural properties and model reaction pathways with nucleophiles, demonstrating the power of this approach for understanding the reactivity of this compound. researchgate.netup.ac.za

Table 2: Computationally Derived Parameters for Mechanistic Analysis

| Parameter | Information Provided | Relevance to this compound |

| Activation Energy (Ea) | The energy barrier for a reaction to occur. | Compares feasibility of different reaction pathways (e.g., SN2 vs. addition). |

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Shows which atoms are involved in bond formation/breaking. |

| Reaction Enthalpy (ΔH) | The net energy change of a reaction (exothermic/endothermic). | Determines the thermodynamic favorability of the overall transformation. |

| NBO Charges | The calculated charge distribution on each atom. | Quantifies the electrophilicity of the α-carbon and carbonyl carbon. |

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms, particularly for locating and characterizing transition states. For a typical SN2 reaction of this compound with a nucleophile (Nu-), DFT calculations could elucidate the geometry and energetics of the transition state.

A hypothetical study would involve modeling the reactants, the transition state, and the products. The transition state would feature an elongated C-Br bond and a partially formed C-Nu bond. Key parameters that would be calculated include the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).

Hypothetical DFT Calculation Results for the Reaction of this compound with a Generic Nucleophile

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (ΔE‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -10 to -20 | The overall energy change of the reaction, indicating its thermodynamic favorability. |

| C-Br bond length in TS | ~2.2 - 2.4 Å | Elongated compared to the reactant (~1.9 Å). |

| C-Nu bond length in TS | ~2.0 - 2.2 Å | Partially formed bond. |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be generated from DFT calculations. Actual values would depend on the specific nucleophile and the level of theory used.

Molecular Dynamics Simulations of Reaction Progress

Molecular Dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction, including the role of the solvent and the trajectory of the reacting molecules over time. An MD simulation of the reaction of this compound would model the compound and a nucleophile in a solvent box.

By simulating the system over picoseconds or nanoseconds, researchers could observe the approach of the nucleophile, the formation of the transition state, and the departure of the bromide leaving group. These simulations are particularly useful for understanding how solvent molecules rearrange to stabilize the transition state and the products. Ab initio molecular dynamics (AIMD) could be employed to model the electronic changes throughout the reaction trajectory.

Semi-empirical Methods (e.g., PM5) for Reaction Energetics

Semi-empirical methods, such as PM5 (Parametric Method 5), offer a computationally less expensive alternative to DFT for calculating reaction energetics. numberanalytics.comscispace.com While generally less accurate than DFT, they can be useful for initial explorations of reaction pathways and for studying larger systems. scispace.com

For the reactions of this compound, a semi-empirical method could be used to quickly screen the reactivity with a variety of nucleophiles or to study the effect of different substituents on the naphthalene ring. The calculated reaction energies can provide a qualitative understanding of the thermodynamic feasibility of different reaction pathways.

Hypothetical PM5 Calculation of Reaction Enthalpies for this compound with Various Nucleophiles

| Nucleophile | Hypothetical Reaction Enthalpy (kcal/mol) |

| Imidazole | -15.2 |

| Pyridine | -12.8 |

| Thiourea (B124793) | -18.5 |

Note: This data is for illustrative purposes only and represents the type of information that could be obtained from semi-empirical calculations.

Advanced Applications in Organic Synthesis and Material Science

Building Block for Complex Organic Molecules

As a foundational reagent, 2-(Bromoacetyl)-6-methoxynaphthalene provides chemists with a reliable tool for constructing intricate molecular architectures. Its rigid naphthalene (B1677914) structure and reactive handle are exploited in the synthesis of medicinally relevant scaffolds and diverse heterocyclic systems.

The 6-methoxy-2-naphthyl moiety is the core pharmacophore of several major non-steroidal anti-inflammatory drugs, most notably Naproxen and Nabumetone. While this compound contains this essential framework, the most widely documented industrial syntheses of these drugs typically commence from different, though closely related, precursors.

For instance, the synthesis of Naproxen , (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, often involves the intermediate 2-bromo-6-methoxynaphthalene (B28277). google.commedchemexpress.com Similarly, common routes to Nabumetone , 4-(6-methoxynaphthalen-2-yl)butan-2-one, frequently start with 2-acetyl-6-methoxynaphthalene (B28280) or 2-bromo-6-methoxynaphthalene. medchemexpress.com A potential, though less common, pathway to Naproxen from this compound could involve a Favorskii rearrangement, a known method for converting α-haloketones into carboxylic acid derivatives, but specific literature detailing this route is not prevalent. researchgate.net The established syntheses highlight the importance of the 6-methoxynaphthalene core, for which this compound serves as a functionalized carrier.

The electrophilic nature of the α-bromo ketone in this compound makes it an ideal substrate for cyclocondensation reactions to form a variety of heterocyclic rings.

The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793). nih.gov this compound is a perfect candidate for the α-haloketone component in this synthesis. The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon, displacing the bromide, followed by intramolecular cyclization and dehydration to yield a 2-amino-4-arylthiazole derivative. This provides a direct route to compounds bearing the 6-methoxynaphthalene group appended to a thiazole ring, a scaffold of significant interest in medicinal chemistry. bepls.com

Hybrid molecules that combine two or more distinct pharmacophores are a major focus of modern drug discovery. The reactive handle on this compound allows it to be covalently linked to other scaffolds, such as coumarins. For example, a hybrid molecule can be formed through a Williamson ether synthesis by reacting this compound with a hydroxycoumarin derivative in the presence of a mild base. This reaction links the two moieties via a stable ether bond, creating a novel molecular entity that incorporates the structural features of both the naphthalene and coumarin systems. Analogous reactions using 3-(bromoacetyl)coumarins are widely employed to build diverse heterocyclic hybrids. semanticscholar.orgnih.govresearchgate.net

In the context of complex molecule synthesis, "late-stage functionalization" refers to the introduction of key functional groups in the final steps of a synthetic sequence. The bromoacetyl group of this compound serves this purpose effectively. It acts as an alkylating agent, enabling the attachment of the entire methoxynaphthoylmethyl group to a larger, pre-assembled molecule. This strategy is valuable in medicinal chemistry for creating analogues of a lead compound. A molecule containing a nucleophilic group (e.g., a phenol (B47542), thiol, or amine) can be modified by reaction with this compound to introduce the bulky, lipophilic, and fluorescent naphthalene moiety, potentially altering the parent molecule's biological activity, solubility, or pharmacokinetic properties.

Construction of Heterocyclic Systems

Precursor for Fluorescent Probes and Dyes

The inherent fluorescence of the naphthalene ring system makes this compound a valuable precursor for creating fluorescent labels and probes for analytical applications. nih.gov The bromoacetyl function serves as a reactive site to covalently attach the naphthalene fluorophore to target analytes, making them detectable by fluorescence spectroscopy.

A key application is its use as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a native chromophore or fluorophore, such as bile acids and other carboxylic acids. nih.gov In a documented method, carboxylic acids are converted into their fluorescent esters by reacting them with this compound. The reaction is typically performed in an aqueous medium using a phase-transfer catalyst at a slightly elevated temperature. nih.gov The resulting esters are highly fluorescent and can be separated by reversed-phase HPLC and quantified with high sensitivity. nih.govunco.edunih.govresearchgate.net

The photophysical properties of the resulting derivatized acids have been characterized, establishing the optimal wavelengths for their detection.

Table 1: Analytical Parameters for Carboxylic Acid Derivatization

| Parameter | Value | Reference |

|---|---|---|

| Reagent | This compound | nih.gov |

| Analyte Type | Carboxylic Acids (e.g., Bile Acids) | nih.gov |

| Reaction Conditions | Aqueous medium, ultrasonication at 40°C | nih.gov |

| Excitation Wavelength (λex) | 300 nm | nih.gov |

| Emission Wavelength (λem) | 460 nm | nih.gov |

| Detection Method | HPLC with Fluorescence Detection | nih.gov |

This derivatization strategy significantly enhances the sensitivity of analysis, allowing for the quantification of important biological molecules in complex matrices like pharmaceutical formulations and human bile. nih.gov

Polarity-Sensitive Fluorescent Probes

Polarity-sensitive fluorescent probes are molecules designed to exhibit changes in their fluorescence properties—such as emission wavelength, intensity, or lifetime—in response to the polarity of their microenvironment. This sensitivity is often achieved through a phenomenon known as intramolecular charge transfer (ICT). In a typical ICT probe, an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated system. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. In polar solvents, this charge-separated excited state is stabilized, which typically results in a red-shifted (longer wavelength) and lower intensity emission compared to its fluorescence in nonpolar environments.

The structure of this compound makes it a suitable building block for creating such probes.

The 6-methoxynaphthalene group serves as a well-established fluorophore and a π-conjugated system. The methoxy (B1213986) group (-OCH₃) is a moderate electron-donating group.

The bromoacetyl group (-COCH₂Br) is an electron-withdrawing group and, more importantly, a highly reactive electrophilic site (an α-haloketone).

This reactivity allows for the straightforward attachment of various other molecular moieties. For instance, by reacting this compound with a compound containing a strong electron-donating group (such as an aniline or a carbazole derivative), a classic Donor-π-Acceptor (D-π-A) structure can be synthesized. The resulting molecule would possess the necessary architecture to function as a polarity-sensitive probe, where the naphthalene ring acts as the π-bridge.

Derivatization for Enhanced Fluorescence

Derivatization is a chemical modification process used to convert a compound into a related product, or "derivative." In analytical chemistry, fluorescent derivatization is a key strategy for analyzing molecules that are not naturally fluorescent or have very weak fluorescence. This technique involves reacting the target analyte with a fluorescent "tagging" reagent, which imparts its fluorescent properties to the analyte, allowing for highly sensitive detection using methods like high-performance liquid chromatography (HPLC) with fluorescence detection.

This compound is an excellent candidate for a fluorescent derivatization reagent. Its utility stems from two key features:

Reactive Handle : The bromoacetyl group is highly reactive towards nucleophilic functional groups such as amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH). This allows it to form stable covalent bonds with a wide range of biologically and environmentally important molecules.

Fluorescent Core : The 6-methoxynaphthalene moiety is inherently fluorescent, providing the necessary signal for detection after the reaction is complete.

The process enhances analytical sensitivity and selectivity, as only the derivatized analytes will produce a fluorescent signal. For example, fatty acids or amino acids in a complex biological sample could be derivatized with this compound, enabling their detection and quantification at very low concentrations.

Design of Push-Pull Dyes

Push-pull dyes, also known as donor-acceptor or D-π-A dyes, are chromophores that have an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated spacer. researchgate.net This architecture leads to a strong intramolecular charge transfer from the donor to the acceptor upon photoexcitation, which governs the dye's optical and electronic properties. researchgate.net These dyes are central to various applications in material science, including nonlinear optics, organic photovoltaics, and dye-sensitized solar cells (DSSCs). researchgate.net

Naphthalene-based scaffolds are of significant interest in the design of novel push-pull systems. The extended π-system of the naphthalene ring serves as an excellent conjugated bridge. The structure of this compound contains the essential components to act as a precursor for push-pull dyes:

Electron-Donating Influence : The methoxy group (-OCH₃) attached to the naphthalene ring acts as a mild electron donor.

Electron-Withdrawing Group : The acetyl group (-COCH₃) is an electron-withdrawing moiety.

π-Conjugated System : The naphthalene ring provides the necessary pathway for charge transfer.

More complex push-pull dyes can be synthesized by modifying the molecule. The bromine atom can be replaced or used in cross-coupling reactions to attach stronger donor or acceptor groups, allowing for precise tuning of the dye's absorption and emission characteristics to suit specific applications, such as in semi-transparent solar cells.

Intermediates in Pharmaceutical and Agrochemical Industries

Synthesis of Antihistamines

Currently, there is no available scientific literature that directly links this compound to the synthesis of antihistamines.

Role in Anti-Inflammatory Agent Development

This compound and its close chemical relatives are significant intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The 6-methoxynaphthalene core is a key structural feature in several prominent anti-inflammatory agents.

Notably, the related precursor 2-acetyl-6-methoxynaphthalene is used to synthesize naphthalene-based chalcone (B49325) derivatives, which have shown potent anti-inflammatory activity. The synthesis involves the reaction of the acetyl group, and the subsequent derivatives have demonstrated significant efficacy in preclinical models.

Furthermore, the closely related compound 2-bromo-6-methoxynaphthalene is a well-documented intermediate in the industrial synthesis of major NSAIDs, including:

Naproxen : A widely used NSAID for treating pain, fever, and inflammation.

Nabumetone : A prodrug that is converted in the body to the active NSAID, 6-methoxy-2-naphthylacetic acid.

The synthesis of Nabumetone can proceed through intermediates like 2-acetyl-5-bromo-6-methoxynaphthalene. Given that this compound is the α-brominated version of a key precursor (2-acetyl-6-methoxynaphthalene), it serves as a highly valuable and reactive intermediate for creating the carbon-carbon bonds necessary to build the final drug structures.

Table 1: Research Findings on Naphthalene Derivatives in Anti-Inflammatory Agent Synthesis

| Precursor Compound | Synthesized Agent/Class | Therapeutic Target |

|---|---|---|

| 2-Acetyl-6-methoxynaphthalene | Naphthalene-Chalcone Hybrids | Inflammation |

| 2-Bromo-6-methoxynaphthalene | Naproxen, Nabumetone | Inflammation, Pain, Fever |

| 2-Acetyl-5-bromo-6-methoxynaphthalene | Nabumetone | Inflammation |

Application in Material Science

The applications of this compound in material science are primarily centered on its use as a building block for functional organic materials, leveraging its unique combination of fluorescent properties and chemical reactivity.

Its role as a precursor for push-pull dyes is particularly significant. Push-pull chromophores based on naphthalene and other aromatic scaffolds are investigated for a variety of optoelectronic applications. By carefully selecting the donor and acceptor groups attached to the naphthalene core, materials can be designed with tailored properties, such as:

Nonlinear Optical (NLO) Materials : Used in technologies like optical data storage and telecommunications.

Organic Photovoltaics (OPVs) : As sensitizers in dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and charge separation. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : As components of the emissive layer.

Furthermore, its utility as a fluorescent tag for derivatization can be extended to material science. For example, it can be used to label specific sites on polymer chains or functionalize surfaces, allowing them to be visualized and studied using fluorescence microscopy. This enables research into material structure, degradation, and interaction with biological systems.

Synthesis of Functionalized Polymers (e.g., Bromoacetylation of PEG)

The terminal hydroxyl groups of polymers like polyethylene glycol (PEG) can be chemically modified to introduce new functionalities, a process crucial for applications in biomedicine and materials science. One such modification is bromoacetylation, which introduces a reactive bromoacetyl group onto the polymer chain. While the direct bromoacetylation of PEG using this compound is not extensively documented in readily available literature, the general principles of such a reaction can be inferred from similar processes.

The reaction would involve the esterification of the terminal hydroxyl groups of PEG with the acetyl group of this compound, catalyzed by a suitable acid or coupling agent. The resulting polymer would be end-functionalized with the 6-methoxynaphthalene moiety. This modification would significantly alter the physicochemical properties of the parent polymer, imparting increased hydrophobicity and introducing the potential for further chemical transformations via the naphthalene ring.

A related, well-documented process is the bromoacetylation of PEG using 2-bromoacetyl bromide. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrobromic acid byproduct. The resulting bromoacetylated PEG is a versatile intermediate for attaching various molecules, including peptides and drugs, through nucleophilic substitution of the bromine atom.

Table 1: Comparison of Reagents for Bromoacetylation of PEG

| Reagent | Resulting Functional Group | Potential Advantages of Using this compound |

| 2-Bromoacetyl bromide | Bromoacetyl | Introduction of a bulky, hydrophobic naphthalene moiety. |

| This compound | (6-Methoxy-2-naphthoyl)methyl | Potential for fluorescence labeling and altered solubility. |

This table is generated based on chemical principles, as direct comparative research data was not found.

Development of Optoelectronic Materials

Naphthalene-based polymers are a significant class of materials in the field of optoelectronics due to their inherent photophysical properties. The extended π-conjugated system of the naphthalene ring allows for efficient absorption and emission of light, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The incorporation of this compound into a polymer backbone can be envisioned through various polymerization techniques. For instance, the bromoacetyl group can serve as a point of attachment for other monomers or as a reactive site for post-polymerization modification. The methoxy group on the naphthalene ring can also influence the electronic properties of the resulting polymer by acting as an electron-donating group, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Research on naphthalene-based polymers has demonstrated that their optoelectronic properties are highly tunable by modifying the chemical structure. For example, the synthesis of copolymers containing naphthalene and other aromatic units can lead to materials with a range of emission colors and charge transport characteristics. mdpi.com While specific studies detailing the use of this compound in the synthesis of optoelectronic polymers are not prevalent in the searched literature, the fundamental principles of polymer design suggest its potential as a valuable monomer or functionalizing agent.

Table 2: Potential Optoelectronic Properties of Polymers Incorporating this compound

| Property | Potential Influence of the 6-Methoxynaphthalene Moiety |

| Absorption/Emission Wavelength | The naphthalene core would likely result in absorption and emission in the UV-Visible region. |

| Quantum Yield | The rigid structure of the naphthalene ring could lead to high fluorescence quantum yields. |

| Charge Carrier Mobility | The π-conjugated system could facilitate charge transport, although this would be highly dependent on the overall polymer structure and morphology. |